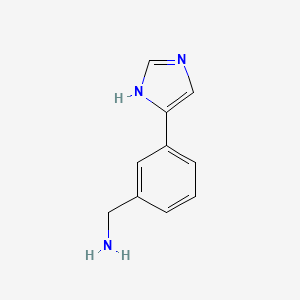

3-(1H-Imidazol-4-YL)-benzylamine

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- 3-(1H-Imidazol-4-yl)-benzylamine derivatives are synthesized through various chemical reactions, including regiospecific acylation, which demonstrates the compound's dual reactivity and condition-dependent pathways. Such processes are fundamental in creating structurally diverse compounds for further applications in medicinal chemistry and material science (Hlasta, 1990).

Antimicrobial Studies

- Novel imidazole analogs, including derivatives of this compound, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited potent bioactivity against pathogenic fungi and moderate activity against gram-negative bacteria, showcasing their potential in developing new antimicrobial agents (Dahiya, 2008).

Corrosion Inhibition

- Imidazole derivatives, including those related to this compound, have been explored for their corrosion inhibition efficacy. These compounds can provide significant protection against corrosion in acidic solutions, indicating their utility in industrial applications such as coating formulations and corrosion inhibitors (Prashanth et al., 2021).

DNA-Binding and Antioxidant Activity

- Silver(I) complexes containing V-shaped bis-benzimidazole ligands, which could be structurally related to this compound, have been studied for their DNA-binding properties and potential antioxidant activities. These complexes bind to DNA in an intercalation mode and exhibit different binding affinities, which could be harnessed in therapeutic applications and the study of DNA interactions (Wu et al., 2012).

Mécanisme D'action

Target of Action

Imidazole-containing compounds have been known to interact with a broad range of biological targets . For instance, some imidazole derivatives have been found to interact with Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of 3-(1H-Imidazol-4-YL)-benzylamine with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

For example, it is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole group is also involved in the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents This solubility can influence the bioavailability of the compound

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the imidazole group, potentially influencing its interaction with biological targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of the compound.

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Analyse Biochimique

Biochemical Properties

3-(1H-Imidazol-4-YL)-benzylamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine. The imidazole ring in this compound can mimic the structure of histidine, allowing it to bind to the active site of histidine decarboxylase and potentially inhibit its activity . Additionally, this compound can interact with other enzymes that recognize imidazole-containing substrates, influencing various metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors that recognize imidazole-containing ligands. For example, it may bind to histamine receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. Additionally, this compound may affect the activity of enzymes involved in cellular metabolism, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The imidazole ring allows it to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit histidine decarboxylase by binding to its active site and preventing the conversion of histidine to histamine . Additionally, it can influence gene expression by modulating the activity of transcription factors that recognize imidazole-containing ligands.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. Its stability and degradation must be carefully monitored to ensure consistent results. In in vivo studies, the temporal effects may vary depending on the metabolic rate and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruption of normal cellular function and potential toxicity to organs. Careful dosage optimization is essential to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that recognize imidazole-containing substrates. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may affect the metabolism of histidine and histamine by interacting with histidine decarboxylase and other related enzymes. Additionally, this compound can impact the levels of metabolites in these pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can be transported across cell membranes by specific transporters that recognize imidazole-containing compounds . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. Its localization and accumulation within cells can influence its activity and the overall biochemical response.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on the specific cellular context. The subcellular localization can affect the interactions of this compound with biomolecules and its overall function within the cell.

Propriétés

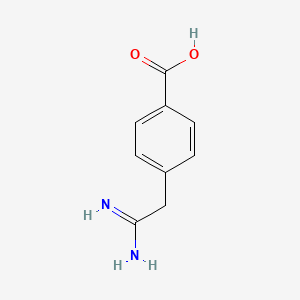

IUPAC Name |

[3-(1H-imidazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBVEEGNEOEISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695987 | |

| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885281-21-0 | |

| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

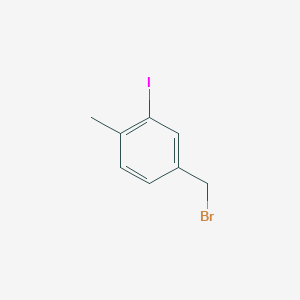

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1501807.png)